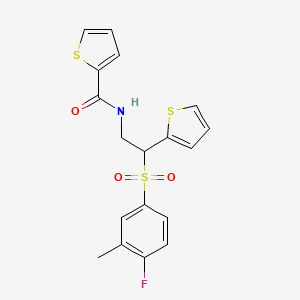

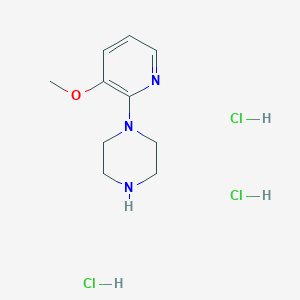

![molecular formula C18H24N2O3S B2699113 (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone CAS No. 2310102-62-4](/img/structure/B2699113.png)

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

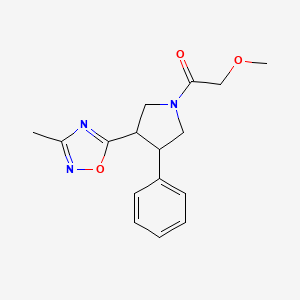

The compound contains a 2,3-dihydrobenzo[b][1,4]dioxin-2-yl group and a 4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl group. The benzo[b][1,4]dioxin group is a type of aromatic organic compound that is based on a fused two-ring system, which consists of a benzene ring and a 1,4-dioxin ring . The tetrahydrothiophen group is a sulfur-containing heterocycle .

Aplicaciones Científicas De Investigación

Asymmetric Synthesis of (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanols

The compound has been employed in a Pd-catalyzed asymmetric intramolecular aryl C–O bond formation. Researchers used a chiral spirodiphosphine monoxide ligand with a 1,1′-spirobiindane backbone (SDP(O)) to achieve enantioselective synthesis of (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanols. This method provides an efficient route to 2-hydroxymethyl-1,4-benzodioxanes, which have potential applications in drug discovery and natural product synthesis .

B-Raf Kinase Inhibition

Structural modifications of the compound could lead to derivatives with inhibitory activity against B-Raf kinase. B-Raf is a critical player in cell signaling pathways and is implicated in cancer progression. Computational studies and 3D quantitative structure-activity relationship (QSAR) analyses may guide the design of potent B-Raf inhibitors based on this scaffold .

Oxathiin Synthesis

The compound can serve as a precursor for (2,3-dihydrobenzo[b][1,4]oxathiin-3-yl)methanols. A straightforward NBS/DMSO-mediated method allows efficient preparation from readily available aryloxymethylthiiranes. These oxathiin derivatives may find applications in materials science or medicinal chemistry .

Carbamoyl Derivatives

By introducing a carbamoyl group, researchers have synthesized ®-(8-carbamoyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl methanesulfonate. This compound could have interesting biological properties or serve as a building block for further functionalization .

Mecanismo De Acción

Target of Action

The primary target of (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone is the Free Fatty Acid Receptor 1 (FFA1), also known as GPR40 . FFA1 has emerged as an attractive antidiabetic target due to its role in mediating the enhancement of glucose-stimulated insulin secretion in pancreatic β cells .

Mode of Action

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone interacts with FFA1, acting as an agonist . This interaction triggers a series of intracellular events, leading to the enhancement of glucose-stimulated insulin secretion .

Biochemical Pathways

The activation of FFA1 by (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone affects the insulin signaling pathway . This leads to an increase in insulin secretion, which in turn promotes glucose uptake by cells and helps regulate blood glucose levels .

Pharmacokinetics

It’s mentioned that some ffa1 agonists have shown pharmacokinetic and/or safety issues . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

The result of the action of (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone is an improvement in glucose tolerance . By enhancing insulin secretion, this compound helps to lower blood glucose levels, which can be beneficial in the management of diabetes .

Propiedades

IUPAC Name |

2,3-dihydro-1,4-benzodioxin-3-yl-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3S/c21-18(17-12-22-15-4-1-2-5-16(15)23-17)20-8-3-7-19(9-10-20)14-6-11-24-13-14/h1-2,4-5,14,17H,3,6-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNAFLMUVNMLOIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)C(=O)C2COC3=CC=CC=C3O2)C4CCSC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

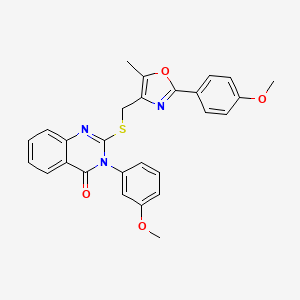

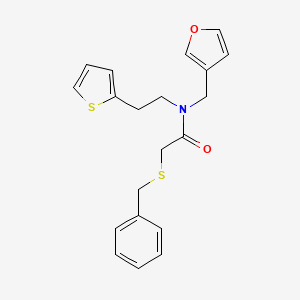

![(E)-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]-2-phenylethenesulfonamide](/img/structure/B2699034.png)

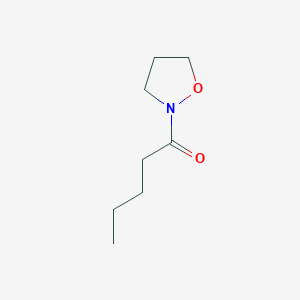

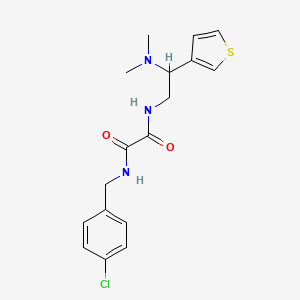

![3-benzylbenzo[d][1,2,3]triazin-4(3H)-one acetate](/img/structure/B2699035.png)

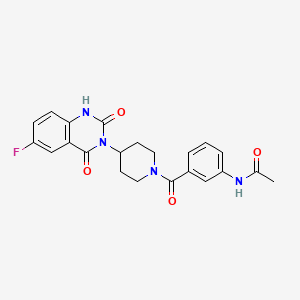

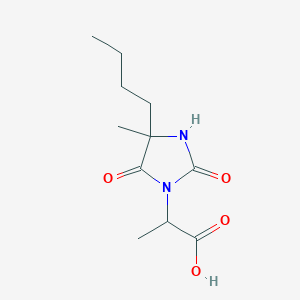

![6-(2-Fluorophenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2699037.png)

![4-bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2699044.png)

![2-(naphthalen-2-yloxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2699053.png)